Iron(II) Trifluoromethanesulfonate
Overview
Description
Synthesis Analysis
The synthesis of iron(II) trifluoromethanesulfonate involves the reaction of iron metal with triflic acid in acetonitrile. The acetonitrile solvate form is commonly isolated from this reaction, which can further lose acetonitrile molecules under vacuum to form a stable, air-oxidation resistant product (Hagen, 2000).
Molecular Structure Analysis
The molecular structure of iron(II) trifluoromethanesulfonate complexes has been elucidated through various studies, showing the coordination of iron with different ligands. For example, studies have revealed the formation of complexes with tris(pyrazol-1-yl)methane, indicating high-temperature spin transitions accompanied by thermochromism in these compounds (Shakirova et al., 2011).
Chemical Reactions and Properties
Iron(II) trifluoromethanesulfonate serves as an efficient catalyst in various chemical reactions, including the challenging imination of sulfoxides, demonstrating its robustness and efficiency in facilitating sulfur imination reactions (Mancheño et al., 2009). Its catalytic capabilities are also highlighted in the synthesis of 2-phenylquinoline-4-carboxylic acid via the Doebner reaction, showcasing its utility in one-pot conditions with high atom economy (Halim et al., 2022).
Physical Properties Analysis
The physical properties of iron(II) trifluoromethanesulfonate complexes have been studied extensively. For instance, the spin-crossover behaviors and the structural changes associated with temperature variations provide insights into the dynamic properties of these compounds, facilitating their application in materials science and molecular electronics (Grunert et al., 2004).
Chemical Properties Analysis
The chemical properties of iron(II) trifluoromethanesulfonate, such as its role in the efficient decomposition of persistent organic pollutants like perfluorooctanoic acid, highlight its potential in environmental remediation applications. The activation of persulfate by iron-modified activated carbon in the presence of iron(II) trifluoromethanesulfonate leads to enhanced degradation and mineralization of pollutants, demonstrating the compound's versatility and utility in addressing environmental challenges (Lee et al., 2020).
Scientific Research Applications
Iron(II) Trifluoromethanesulfonate, also known as Iron(II) triflate, is an organometallic compound . It’s often used in research applications that require non-aqueous solubility, such as solar energy and water treatment applications .
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Catalyst in Organic Synthesis
- Iron(II) Trifluoromethanesulfonate is often used as a catalyst in organic synthesis . For example, it can catalyze the hydrosilylation and hydroboration of alkenes and alkynes to give silane and borane adducts . It can also catalyze the alcoholysis and amination reactions of halogenated hydrocarbons .
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Preparation of Organometallic Inhibitors
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Material Synthesis
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Self-Assembly and Steric Hindrance
- A novel metal–organic cage [Fe II 4 L 4] 8+ cage was synthesized by self-assembly of 2, 4, 6-tris (4-aminophenoxy) triazine as subcomponent with 3-methylpyridine-2-carbosaldehyde and iron(II) trifluoromethanesulfonate in CH 3 CN solution . The host–guest interactions between the complex and a series of guest molecules were studied .
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Nanoparticle Synthesis
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Supramolecular Compounds
- A novel complex [Fe II4 L 4] 8+ was designed and synthesized from subcomponent self-assembly of C3 -symmetric 2,4,6-tris (4-aminophenoxy)triazine, 3-methylpyridine-2-carboxaldehyde and iron (II) trifluoromethanesulfonate in CH 3 CN solution . The host–guest interactions between the complex and a series of guest molecules were studied . The results show that the intermolecular interactions are relatively weak by comparison with other similar ligand’s complexes, which may be due to the steric effect of methyl groups adjacent to the peripheral apertures of the cage .
Safety And Hazards
properties
IUPAC Name |
iron(2+);trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHF3O3S.Fe/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJLOGNVZGRMGX-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6FeO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iron(II) Trifluoromethanesulfonate | |
CAS RN |
59163-91-6 | |
Record name | Iron(II) trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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